

Toxicological Profile of 5α-Cyprinol Sulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

 5α -**cyprinol** sulfate, a sulfated bile alcohol found in the bile of cyprinid fish, is a potent nephrotoxic and hepatotoxic agent.[1][2] Ingestion of fish gallbladders containing this compound has been linked to acute renal failure and liver dysfunction in humans.[2] This technical guide provides a comprehensive overview of the toxicological profile of 5α -**cyprinol** sulfate, summarizing key toxicity data, detailing experimental protocols, and elucidating potential mechanisms of toxicity through signaling pathway diagrams. The information presented is intended to support further research and risk assessment of this compound.

Physicochemical Properties

5α-**cyprinol** sulfate is a water-soluble, surface-active molecule with detergent-like properties. [2] It readily forms micelles in aqueous solutions.[1][3] Its molecular formula is C₂₇H₄₈O₈S.[2][3]

Toxicological Data

The toxicity of 5α -**cyprinol** sulfate has been evaluated in both acute and short-term studies, primarily in rodent models. The primary target organs of toxicity are the kidney and the liver.

Acute Toxicity

An acute toxicity study in mice established the minimum lethal dose (LD_{50}) following intraperitoneal administration.

Table 1: Acute Toxicity of 5α-Cyprinol Sulfate in Mice

Parameter	Value	Species	Route of Administration	Reference
Minimum Lethal Dose	2.6 mg/20 g body weight (130 mg/kg)	Mouse	Intraperitoneal	[2]

Short-Term Oral Toxicity in Rats

A 19-day study in Wistar rats investigated the effects of repeated oral administration of 5α -**cyprinol** sulfate. While the precise quantitative changes with measures of variance are not publicly available in the abstracts of the cited studies, the reported significant effects are summarized below.

Table 2: Summary of Significant Findings in a 19-Day Oral Toxicity Study of 5α-**Cyprinol** Sulfate in Rats

Parameter Category	Affected Parameters	Direction of Change	Reference
Body Weight	Overall Body Weight	Decreased	[4]
Organ Weights	Liver-to-Body Weight Ratio	Increased	[4]
Kidney-to-Body Weight Ratio	Increased	[4]	
Hematology	Red Blood Cell (RBC) Count	Increased	[4]
Hemoglobin	Increased	[4]	
Hematocrit	Increased	[4]	_
Serum Chemistry	Aspartate Aminotransferase (AST)	Increased	[4]
Alanine Aminotransferase (ALT)	Increased	[4]	
Alkaline Phosphatase (ALP)	Increased	[4]	-
Blood Urea Nitrogen (BUN)	Increased	[4]	-
Creatinine	Increased	[4]	_
Urinalysis	Urinary Urea Nitrogen	Increased	[4]
Urinary Creatinine	Increased	[4]	
Urinary Sodium (Na+)	Decreased	[4]	_
Urinary Potassium (K+)	Decreased	[4]	-

Urinary Calcium	Decreased	[4]	
(Ca ²⁺)	Decreased	[+]	

In Vitro and Mechanistic Toxicity

- Hemolytic Activity: When infused intravenously in rats, 5α-cyprinol sulfate was found to be hemolytic.[1][3]
- Cholestatic Effects: Intravenous administration also induced cholestasis in rats.[1][3]
- Inhibition of Bile Salt Transport: 5α-cyprinol sulfate inhibits the apical bile salt transporter (asbt), which could contribute to its cholestatic effects.[1]

Experimental Protocols Acute Intraperitoneal Toxicity in Mice

- Test Substance: Purified 5α-cyprinol sulfate.
- Animal Model: Male ddY mice (19-20g).
- Administration: A single intraperitoneal injection of the test substance.
- Endpoint: Mortality was observed to determine the minimum lethal dose.
- Pathology: Liver biopsies were performed on euthanized mice for histological examination.[2]

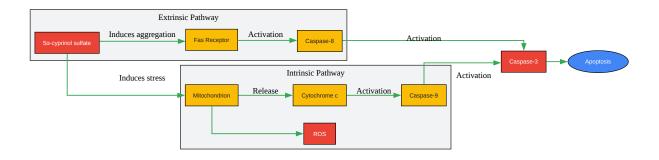
Short-Term Oral Toxicity in Rats

- Test Substance: 5α-cyprinol sulfate (40 mg).
- Animal Model: Male Wistar rats.
- Administration: Oral gavage every 3 days for 19 days.
- Parameters Measured: Body weight, organ weights (liver and kidney), hematology (RBC, hemoglobin, hematocrit), serum chemistry (AST, ALT, ALP, BUN, creatinine), and urinalysis (urea nitrogen, creatinine, Na⁺, K⁺, Ca²⁺) were assessed.

• Histopathology: Liver and kidney tissues were examined for pathological changes.[4]

Intravenous Infusion in Rats

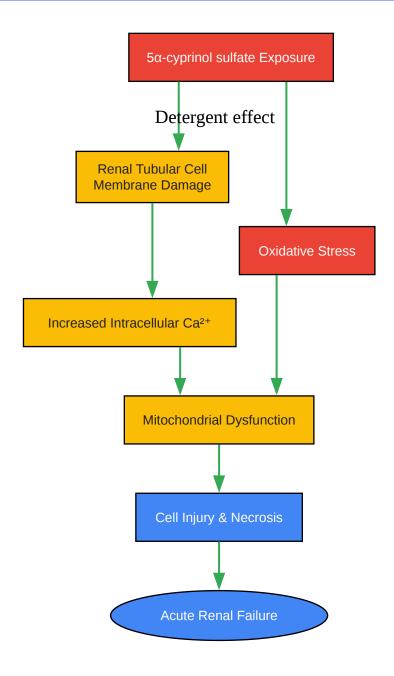
- Test Substance: 5α-cyprinol sulfate.
- Animal Model: Anesthetized rats.
- Administration: Intravenous infusion.
- Endpoints: Observation for hemolytic and cholestatic effects.[1][3]


Signaling Pathways in 5α-Cyprinol Sulfate Toxicity

The precise molecular mechanisms of 5α -**cyprinol** sulfate toxicity are not fully elucidated and are described as ambiguous in some literature.[2] However, based on the known effects of other toxic bile salts, a plausible mechanism involves the induction of apoptosis and cellular damage through multiple pathways.

Proposed Mechanism of Hepatotoxicity

Toxic bile salts are known to induce hepatocyte apoptosis through both extrinsic and intrinsic pathways. The detergent-like properties of 5α -cyprinol sulfate likely contribute to cell membrane damage.


Click to download full resolution via product page

Caption: Proposed signaling pathways for 5α -**cyprinol** sulfate-induced hepatocyte apoptosis.

Proposed Mechanism of Nephrotoxicity

The nephrotoxic effects of bile salts are thought to involve oxidative stress and direct tubular injury. The detergent action of 5α -cyprinol sulfate could disrupt renal cell membranes, leading to cellular damage.

Click to download full resolution via product page

Caption: Logical workflow of 5α -cyprinol sulfate-induced nephrotoxicity.

Conclusion

5α-**cyprinol** sulfate is a significant toxin with well-documented nephrotoxic and hepatotoxic effects. The available data, primarily from rodent studies, indicate that both acute and repeated exposure can lead to severe organ damage. While the precise molecular signaling pathways are still under investigation, evidence suggests that apoptosis, oxidative stress, and direct membrane damage are key mechanisms of its toxicity. Further research, particularly studies

providing detailed quantitative toxicological data and elucidating the specific molecular targets of 5α-**cyprinol** sulfate, is warranted to fully understand its toxicological profile and to develop potential therapeutic interventions for poisonings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Molecular Mechanisms for Protection of Hepatocytes against Bile Salt Cytotoxicity [jstage.jst.go.jp]
- 2. Characterization of bile salt-induced apoptosis in colon cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Bile-acid-induced cell injury and protection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of 5α-Cyprinol Sulfate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263548#toxicological-profile-of-5-cyprinol-sulfate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com